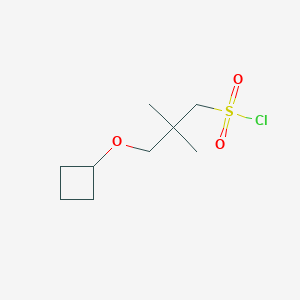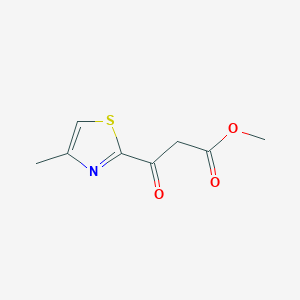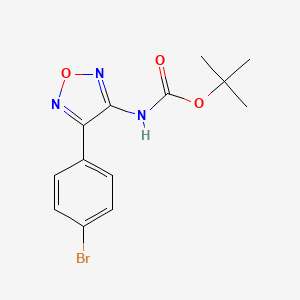
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a pyrazole ring
Preparation Methods
The synthesis of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe pyrazole ring is then introduced through a cyclocondensation reaction with appropriate reagents . Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles .
Scientific Research Applications
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid include:
1-Amino-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-amino-3-(3-methylpyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)9-3-2-5-11(12,7-9)10(15)16/h4,6,9H,2-3,5,7,12H2,1H3,(H,15,16) |
InChI Key |
DGODOPHMSDOIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCCC(C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


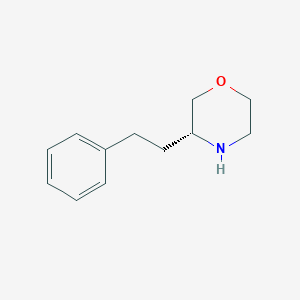
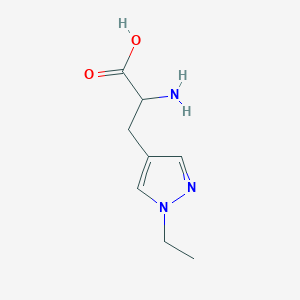
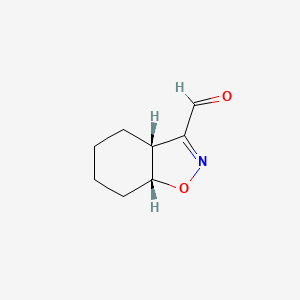
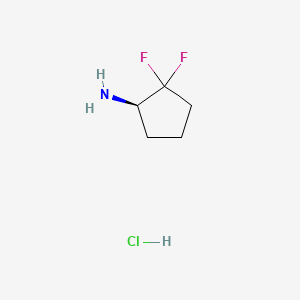
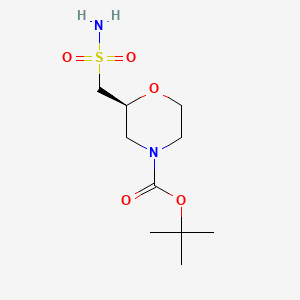
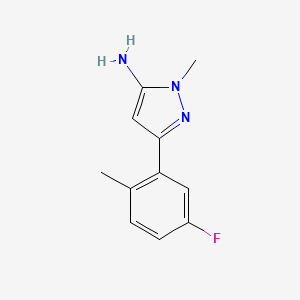
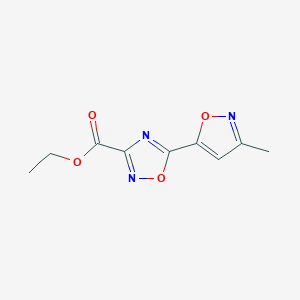
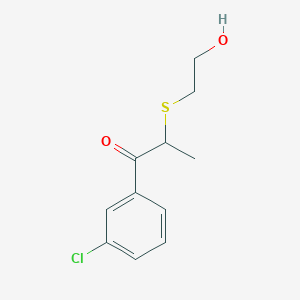
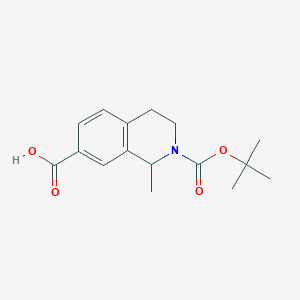
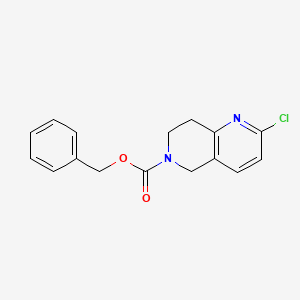
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
